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molecular formula C28H56O4S2Sn B8323793 Dibutyltin(2+);8-methyl-2-sulfanylnonanoate

Dibutyltin(2+);8-methyl-2-sulfanylnonanoate

Cat. No. B8323793
M. Wt: 639.6 g/mol
InChI Key: IEGSIVINRWBXJG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05032634

Procedure details

A suitable reactor was charged with 248.7 grams (1.0 mole) of dibutyltin oxide and 425.4 grams (2.05 moles) of isooctylthioglycolate of commercial purity. The reaction mixture was heated under vacuum, with agitation, to about 110° C. while distilling off water of reaction. On cooling and filtering, 656.1 grams of dibutyltin bis(isooctylthioglycolate) was obtained as an oily liquid.
Quantity
248.7 g
Type
reactant
Reaction Step One
Name
isooctylthioglycolate
Quantity
425.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17]>>[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[CH2:11]([CH:19]([SH:23])[C:20]([O-:22])=[O:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
248.7 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
isooctylthioglycolate
Quantity
425.4 g
Type
reactant
Smiles
C(CCCCC(C)C)C(C(=O)[O-])S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling off
CUSTOM
Type
CUSTOM
Details
water of reaction
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)C(C(=O)[O-])S.C(CCCCC(C)C)C(C(=O)[O-])S.C(CCC)[Sn+2]CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 656.1 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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